molecular formula C9H9N3O B13116667 2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide

2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide

Cat. No.: B13116667
M. Wt: 175.19 g/mol
InChI Key: RMASJQWGRJXASP-UHFFFAOYSA-N
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Description

2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This structure is known for its diverse biological activities and is often explored in medicinal chemistry for its potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide typically involves the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine . This method provides a concise route to the pyrazolo[1,5-a]pyridine core. The reaction conditions often include the use of a base to generate the pyridine N-imine in situ, and the subsequent cycloaddition is carried out under mild conditions to ensure regioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide is unique due to its specific substitution pattern and the resulting biological activities. Its ability to interact with a wide range of biological targets makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2-pyrazolo[1,5-a]pyridin-3-ylacetamide

InChI

InChI=1S/C9H9N3O/c10-9(13)5-7-6-11-12-4-2-1-3-8(7)12/h1-4,6H,5H2,(H2,10,13)

InChI Key

RMASJQWGRJXASP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CC(=O)N

Origin of Product

United States

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